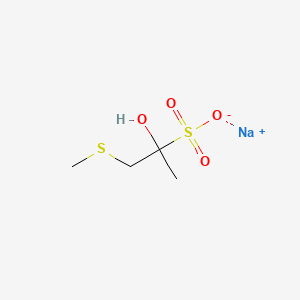

Sodium2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is a chemical compound with the molecular formula C4H9NaO4S2. It is known for its unique structural properties, which include a hydroxyl group, a methylsulfanyl group, and a sulfonate group. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate typically involves the reaction of 2-hydroxypropane-2-sulfonic acid with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation.

Types of Reactions:

Oxidation: Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, alcohols.

Substitution Products: Ethers, esters.

Scientific Research Applications

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, and affecting their function. The pathways involved in its action include redox reactions, nucleophilic substitution, and coordination with metal ions.

Comparison with Similar Compounds

Sodium 2-hydroxypropane-2-sulfonate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

Sodium methylsulfonate: Contains a sulfonate group but lacks the hydroxyl and methylsulfanyl groups, resulting in different chemical properties.

Sodium 2-hydroxy-1-(ethylsulfanyl)propane-2-sulfonate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in reactivity and stability.

Uniqueness: Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Biological Activity

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate, commonly referred to as a sulfonic acid derivative, has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

Chemical Structure and Properties

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is characterized by:

- Hydroxyl Group : Contributes to its solubility in water.

- Methylthio Group : Impacts its reactivity and biological interactions.

- Sulfonate Group : Enhances ionic characteristics, making it suitable for various formulations.

The compound's water solubility and strong ionic nature make it applicable in pharmaceuticals and biochemical assays.

Biological Activities

Research indicates that sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

- Antioxidant Activity : The compound may scavenge free radicals, contributing to cellular protection.

- Potential in Drug Formulations : Its structural properties allow integration into drug delivery systems.

The exact mechanisms through which sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate exerts its biological effects are still under investigation. However, it is believed that:

- The hydroxyl group may interact with cellular receptors, influencing signaling pathways.

- The methylthio group could play a role in modifying protein interactions, potentially affecting enzyme activities.

Comparative Analysis with Similar Compounds

To better understand the unique features of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate, a comparison with related compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate | Similar sulfonate structure | Contains an allyloxy group, providing different reactivity profiles. |

| Sodium 3-(hydroxymethyl)-propane-1-sulfonate | Hydroxymethyl instead of methylthio | Primarily used as a buffer component in biochemical applications. |

| Sodium 3-methylthio-propanesulfonate | Methylthio group at a different position | Exhibits distinct biological activities compared to sodium 2-hydroxy derivative. |

This table illustrates how the functional groups in sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate contribute to its specific chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing antimicrobial agents .

- Antioxidant Properties : Another research project highlighted its ability to reduce oxidative stress markers in cell cultures, indicating possible applications in preventing oxidative damage .

- Drug Formulation Development : The compound has been explored as an excipient in drug formulations due to its stabilizing properties and compatibility with various active pharmaceutical ingredients .

Properties

Molecular Formula |

C4H9NaO4S2 |

|---|---|

Molecular Weight |

208.2 g/mol |

IUPAC Name |

sodium;2-hydroxy-1-methylsulfanylpropane-2-sulfonate |

InChI |

InChI=1S/C4H10O4S2.Na/c1-4(5,3-9-2)10(6,7)8;/h5H,3H2,1-2H3,(H,6,7,8);/q;+1/p-1 |

InChI Key |

BOSXSYROEQAPAP-UHFFFAOYSA-M |

Canonical SMILES |

CC(CSC)(O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.